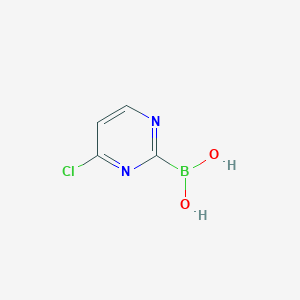
7-Methyl-1H-indene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of a methyl group at the 7th position and an aldehyde group at the 2nd position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-indene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 7-methylindene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 7-methyl-1H-indene using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is usually carried out in an acidic medium to facilitate the formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes using supported metal catalysts can also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: 7-Methyl-1H-indene-2-carboxylic acid.
Reduction: 7-Methyl-1H-indene-2-methanol.
Substitution: 7-Bromo-1H-indene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
7-Methyl-1H-indene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1H-indene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene-2-carbaldehyde: Lacks the methyl group at the 7th position.
7-Methyl-1H-indene: Lacks the aldehyde group at the 2nd position.
2-Methyl-1H-indene-3-carbaldehyde: Has the methyl and aldehyde groups at different positions.
Uniqueness
7-Methyl-1H-indene-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H10O |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
7-methyl-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O/c1-8-3-2-4-10-5-9(7-12)6-11(8)10/h2-5,7H,6H2,1H3 |
Clave InChI |
FPXBDPAEOABJMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(=CC2=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Furo[3,2-f]indole](/img/structure/B11918728.png)



![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11918748.png)

![4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B11918758.png)

![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)


![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)

